D-Val-Phe-Lys 4-nitroanilide dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

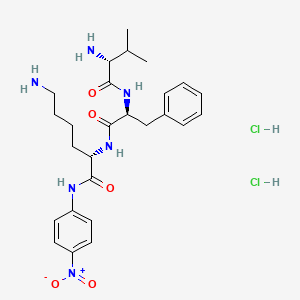

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H/t21-,22-,23+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWLAGPKSITFL-ZBFJBHFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74551-31-8 | |

| Record name | D-Val-Phe-Lys p-Nitroanilide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2251) for Fibrinolysis Research

This guide provides a comprehensive technical overview of D-Val-Phe-Lys 4-nitroanilide dihydrochloride, a widely utilized chromogenic substrate in fibrinolysis research. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical application of this critical reagent.

Introduction: The Role of this compound in Fibrinolysis

This compound, commonly known by its trade name S-2251, is a synthetic chromogenic substrate designed for the specific and sensitive measurement of plasmin and streptokinase-activated plasminogen activity.[1][2] Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, the physiological process responsible for the breakdown of fibrin clots.[3][4] The ability to accurately quantify plasmin activity is paramount in hemostasis and fibrinolysis research, as well as in the clinical monitoring of thrombolytic therapy.[1][5] This guide will delve into the core principles of S-2251, its mechanism of action, and provide detailed protocols for its application in key enzymatic assays.

Core Compound Characteristics

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

Chemical Identity

-

Chemical Name: H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride[6]

-

Synonyms: D-Val-Leu-Lys-pNA dihydrochloride, D-VLK-pNA dihydrochloride, S-2251[7][8]

-

CAS Number: 62354-43-2

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C23H38N6O5 · 2HCl |

| Molecular Weight | 551.51 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water ( > 40 mmol/L)[6] |

| Storage Temperature | -20°C |

Stability and Handling

The solid form of this compound is stable until the expiration date when stored at 2-8°C and protected from light.[6] It is hygroscopic and should be kept in a dry environment.[6] A 3 mmol/L aqueous solution is stable for at least six months when stored at 2-8°C, although microbial contamination can lead to hydrolysis.[6]

Principle of Action: A Chromogenic Transformation

The utility of this compound lies in its ability to act as a specific substrate for plasmin, a serine protease that preferentially cleaves peptide bonds C-terminal to lysine and arginine residues.[5] The tripeptide sequence, D-Val-Leu-Lys, mimics the natural cleavage site for plasmin.

The enzymatic reaction proceeds as follows:

H-D-Val-Leu-Lys-pNA + Plasmin → H-D-Val-Leu-Lys-OH + p-Nitroaniline (pNA)[6]

The cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) group releases the chromophore pNA.[4][7] This released pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.[6][7] The rate of pNA formation, measured as the change in absorbance at 405 nm per unit of time, is directly proportional to the plasmin activity in the sample.[4][6]

Caption: Enzymatic cleavage of S-2251 by plasmin.

Key Applications in Fibrinolysis Research

This compound is a versatile tool for studying the fibrinolytic system. Its primary applications include:

-

Determination of Plasmin Activity: Direct measurement of active plasmin in purified systems or biological samples.[3][9]

-

Determination of Plasminogen Concentration: Quantification of the inactive zymogen, plasminogen, after its activation to plasmin by an activator such as streptokinase or urokinase.[5][10]

-

Measurement of Antiplasmin Activity: Assessing the inhibitory capacity of plasma or other biological fluids against plasmin.[5]

-

Quantification of Plasminogen Activator Activity: Used in assays to determine the activity of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[10]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific experimental conditions and sample types.

Determination of Plasmin Activity

This protocol outlines the direct measurement of plasmin activity using this compound.

Materials:

-

This compound (S-2251)

-

Tris buffer (0.05 M, pH 7.4)

-

Plasmin standard solution

-

Sample containing plasmin

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of S-2251: Dissolve 25 mg of S-2251 in sterile water to a final concentration of 3-4 mmol/L.[6]

-

Prepare the reaction buffer: 0.05 M Tris buffer, pH 7.4.

-

Set up the reaction: In a 96-well plate, add the following to each well:

-

X µL of sample or plasmin standard

-

(100 - X) µL of Tris buffer

-

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 25 µL of the S-2251 stock solution to each well.

-

Measure absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes.

-

Calculate the rate of reaction: Determine the change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time curve.

Caption: Workflow for plasmin activity determination.

Determination of Plasminogen Activity

This protocol involves the activation of plasminogen to plasmin, followed by the measurement of plasmin activity.[11]

Materials:

-

All materials from the Plasmin Activity Assay

-

Streptokinase solution

-

Plasminogen standard solution

-

Sample containing plasminogen

Procedure:

-

Prepare reagents: As in the plasmin activity assay.

-

Activate plasminogen: In a separate tube, mix the sample or plasminogen standard with a known concentration of streptokinase. Incubate at 37°C for a specified time (e.g., 10 minutes) to ensure complete activation of plasminogen to plasmin.

-

Set up the reaction: In a 96-well plate, add the activated plasminogen sample.

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction: Add 25 µL of the S-2251 stock solution to each well.

-

Measure absorbance and calculate rate: Follow steps 6 and 7 from the Plasmin Activity Assay protocol.

Data Analysis and Interpretation

The enzymatic activity is calculated based on the rate of pNA formation. The molar extinction coefficient of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹.

The activity (in moles/L/min) can be calculated using the Beer-Lambert law:

Activity = (ΔA/min) / (ε * l)

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of pNA (10,600 M⁻¹cm⁻¹).

-

l is the path length of the cuvette or microplate well in cm.

For relative quantification, a standard curve can be generated using known concentrations of a plasmin or plasminogen standard.

Kinetic Parameters:

| Enzyme | Km Value (mol/L) |

| Human Plasmin | 3 x 10⁻⁴ |

| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ |

| Determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.[6] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background | Spontaneous hydrolysis of S-2251, Contaminated reagents | Prepare fresh S-2251 solution, Use high-purity water and reagents, Run a reagent blank (no enzyme) to subtract background absorbance. |

| Low Signal | Low enzyme activity, Inactive enzyme, Incorrect pH or temperature | Increase sample concentration, Check enzyme storage and handling, Ensure optimal buffer pH and incubation temperature. |

| Non-linear Reaction Rate | Substrate depletion, Enzyme instability | Use a lower enzyme concentration or a shorter reaction time, Ensure the enzyme is stable under the assay conditions. |

| High Variability | Pipetting errors, Inconsistent incubation times | Use calibrated pipettes, Ensure consistent timing for all steps, Run replicates for all samples and standards. |

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. It is important to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of the powder by using a fume hood or a well-ventilated area.

-

Prevent contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound (S-2251) remains an indispensable tool for researchers investigating the complexities of the fibrinolytic system. Its specificity for plasmin, coupled with the simplicity and sensitivity of the chromogenic assay, allows for robust and reproducible quantification of key enzymatic activities. By understanding the fundamental principles and adhering to meticulous experimental technique, researchers can leverage the power of S-2251 to advance our knowledge of hemostasis, thrombosis, and related pathologies.

References

-

S-2251TM. .

-

Diapharma Group, Inc. Chromogenix S-2251 , Chromogenic Substrate For Plasmin Detection, Reliable For Fibrinolysis Studies, 25 mg - Fisher Scientific. .

-

CHROMOGENIC SUBSTRATE S-2251™. .

-

Chromogenix S-2251 - DiaPharma. .

-

S-2251™ | Chromogenic Substrates - Plasmin - CoaChrom Diagnostica. .

-

Plasmin and Streptokinase activated Plasmin Activity Method Sheet. .

-

Shimada H, Mori T, Takada A, Takada Y, Noda Y, Takai I, Kohda H, Nishimura T. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries. Thromb Haemost. 1981 Aug 28;46(2):507-10. .

-

Determination of PA activity of SKs by chromogenic assay using S‐2251... .

-

Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride. .

-

S2251 chromogenic substrate - The Ukrainian Biochemical Journal. .

-

D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 - Sigma-Aldrich. .

-

QuantiChrom™ Plasmin Assay Kit - BioAssay Systems. .

-

D-Val-Leu-Lys-pNA dihydrochloride (Synonyms - MedchemExpress.com. .

-

D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma. .

-

D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma. .

-

D-Val-Leu-Lys 4-nitroanilide dihydrochloride plasmin substrate - MilliporeSigma. .

-

D-Val-Leu-Lys-pNA (CAS 63589-93-5) - Cayman Chemical. .

-

H-D-Val-Leu-Lys-pNA . 2HCl | CAS 62354-43-2 | AdipoGen Life Sciences - Biomol. .

-

PRODUCT INFORMATION - Cayman Chemical. .

-

D-Val-Leu-Lys 4-nitroanilide dihydrochloride plasmin substrate - Sigma-Aldrich. .

Sources

- 1. Diapharma Group, Inc. Chromogenix S-2251 , Chromogenic Substrate For Plasmin | Fisher Scientific [fishersci.com]

- 2. CHROMOGENIC SUBSTRATE S-2251™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. H-D-Val-Leu-Lys-pNA . 2HCl | CAS 62354-43-2 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 5. diapharma.com [diapharma.com]

- 6. endotell.ch [endotell.ch]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 10. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endotell.ch [endotell.ch]

Technical Guide: D-Val-Phe-Lys 4-nitroanilide Dihydrochloride (S-2390)

Topic: D-Val-Phe-Lys 4-nitroanilide dihydrochloride (S-2390) Structure & Application Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

High-Affinity Chromogenic Substrate for Plasmin & Fibrinolysis Research

Executive Summary

D-Val-Phe-Lys-pNA (commonly identified by the trade name S-2390 ) is a specialized chromogenic substrate designed for the sensitive quantitative determination of Plasmin (EC 3.4.21.7) and plasminogen activators.[1][2][3][4][5][6] While the structural analogue S-2251 (D-Val-Leu-Lys-pNA) is the industry standard for general fibrinolysis assays, S-2390 offers distinct kinetic advantages, specifically a significantly lower Michaelis constant (

This guide details the structural architecture, kinetic superiority, and validated experimental protocols for S-2390, positioning it as the preferred tool for assays requiring high sensitivity or zero-order kinetics at lower substrate concentrations.

Molecular Architecture & Physiochemical Properties

The efficacy of S-2390 relies on its tripeptide sequence, which mimics the natural cleavage site of plasminogen, coupled to a chromophore.

2.1 Structural Composition

-

Sequence: H-D-Val-Phe-Lys-pNA

2HCl -

Chemical Name: D-Valyl-L-phenylalanyl-L-lysine-4-nitroanilide dihydrochloride

-

Molecular Weight: ~580-600 Da (varies slightly by salt stoichiometry; free base ~512 Da)

-

Solubility: Highly soluble in water and aqueous buffers (up to 20 mM).

2.2 Structural Logic

-

N-Terminal D-Valine: The substitution of the natural L-isomer with D-Valine renders the peptide bond resistant to degradation by plasma aminopeptidases, ensuring the substrate remains intact until cleaved by the specific target protease.

-

P2 Position (Phenylalanine): Unlike S-2251 which contains Leucine at P2, S-2390 utilizes Phenylalanine. This aromatic residue interacts more favorably with the S2 hydrophobic pocket of Plasmin, resulting in higher affinity (lower

). -

P1 Position (Lysine): Plasmin is a serine protease with trypsin-like specificity, cleaving exclusively after basic residues (Lys/Arg). The Lys-pNA bond is the specific target for hydrolysis.

-

C-Terminal Chromophore (pNA): Para-nitroaniline is attached via an amide bond.[4] Upon hydrolysis, it shifts absorbance, allowing colorimetric detection.

Mechanistic Profiling & Kinetic Superiority

3.1 Mechanism of Action

The hydrolysis follows standard Michaelis-Menten kinetics. Plasmin recognizes the D-Val-Phe-Lys motif and cleaves the amide bond between the Lysine carboxyl group and the amino group of p-nitroaniline.

Reaction:

-

Substrate (Intact):

(Colorless in visible spectrum) -

Product (pNA):

; measured at 405 nm (

3.2 Kinetic Comparison: S-2390 vs. S-2251

The choice between S-2390 and S-2251 is dictated by the kinetic requirements of the assay. S-2390 is characterized by a higher affinity (lower

| Parameter | S-2251 (D-Val-Leu-Lys) | S-2390 (D-Val-Phe-Lys) | Scientific Implication |

| S-2390 saturates the enzyme at much lower concentrations. | |||

| Moderate | High | S-2390 yields a faster signal generation. | |

| Specificity | Plasmin, SK-Plasmin | Plasmin, SK-Plasmin | Both are highly specific for Plasmin. |

| Primary Use | Routine Coagulation | Low-activity samples; Research | Ideal when substrate conservation is needed. |

Expert Insight: Because S-2390 has a

of roughly(vs for S-2251), it is easier to achieve zero-order kinetics ( ) without using excessive amounts of substrate. This makes S-2390 particularly valuable for measuring Plasminogen in samples where high sensitivity is required or when working with diluted plasma fractions [1].

Experimental Framework: Plasminogen Determination

This protocol describes the measurement of Plasminogen in plasma.[4][7][8] The Plasminogen is first activated to Plasmin by Streptokinase (SK), and the resulting Plasmin activity is measured using S-2390.

4.1 Reagents & Preparation

-

Buffer: Tris-HCl (0.05 M), pH 7.4, Ionic strength 0.15 (adjust with NaCl).

-

S-2390 Stock: Dissolve 25 mg in distilled water to create a stable stock. Store at 4°C (short term) or -20°C (long term).

-

Streptokinase (SK): Reconstitute to 10,000 IU/mL.

4.2 Workflow Visualization

The following diagram illustrates the cascade from sample preparation to signal detection.

Figure 1: Reaction cascade for Plasminogen determination using S-2390. Streptokinase forms an active complex with Plasminogen, which then hydrolyzes S-2390.

4.3 Step-by-Step Protocol

-

Sample Dilution: Dilute citrated plasma 1:20 in Tris buffer.

-

Activation: Mix

of diluted plasma with -

Incubation: Incubate at 37°C for 10 minutes . This ensures total conversion of Plasminogen to the active SK-Plasmin(ogen) complex.

-

Substrate Addition: Add

of S-2390 solution (pre-warmed to 37°C).-

Note: Final substrate concentration should be

(approx. 0.3–0.6 mM) to ensure linearity.

-

-

Measurement:

-

Kinetic Method (Preferred): Measure

continuously for 2–5 minutes. -

End-point Method: Incubate for exactly 5 minutes, stop reaction with

of 20% Acetic Acid, and read absorbance at 405 nm.

-

Troubleshooting & Optimization (Senior Scientist Notes)

5.1 Self-Validating the System

To ensure data integrity (Trustworthiness), every assay run must include:

-

Substrate Blank: Buffer + S-2390 (No enzyme). If

, the substrate has spontaneously hydrolyzed or is contaminated. -

Sample Blank: Plasma + Buffer (No S-2390). Corrects for icteric or lipemic plasma interference.

5.2 Handling "Substrate Exhaustion"

Due to the high catalytic efficiency (

-

Symptom: The kinetic curve flattens (plateaus) within 1–2 minutes.

-

Cause: Substrate depletion or product inhibition.

-

Solution: Dilute the sample further (1:40 or 1:100) rather than increasing substrate concentration. This maintains the assumption of initial velocity (

).

5.3 Specificity Control

While S-2390 is highly specific for Plasmin, cross-reactivity with Plasma Kallikrein can occur if the contact system is pre-activated.

-

Check: Add a specific Kallikrein inhibitor (e.g., Soybean Trypsin Inhibitor is not specific enough; use a specific peptide inhibitor) if Kallikrein contamination is suspected, though in SK-activated plasma, Plasmin activity dominates by orders of magnitude.

References

-

Chromogenix. (2021).[4] Chromogenic Substrates: S-2390 Data Sheet. Instrumentation Laboratory. Link

-

Friberger, P. (1982).[8] Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems.[8] Scandinavian Journal of Clinical and Laboratory Investigation.[2][8] Supplementum, 162, 1-298.

-

Knudsen, J. B., et al. (1986). The use of the chromogenic substrate S-2390 for the determination of plasminogen in plasma.[4][6][7][8] Thrombosis Research.

-

Sigma-Aldrich. (n.d.). D-Val-Leu-Lys 4-nitroanilide dihydrochloride (S-2251) Product Information. (Used for comparative kinetic data). Link

Sources

- 1. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.cn]

- 2. adipogen.com [adipogen.com]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. H-D-Val-Leu-Lys-pNA . 2HCl | CAS 62354-43-2 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 6. abbs.info [abbs.info]

- 7. Assay of functional plasminogen in rat plasma applicable to experimental studies of thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic substrates - Haemochrom [haemochrom.de]

D-Val-Phe-Lys 4-nitroanilide dihydrochloride mechanism of action

Technical Guide: D-Val-Phe-Lys-pNA 2HCl

Mechanism of Action, Kinetic Profiling, and Experimental Protocols for Plasmin Activity[1]

Executive Summary

D-Val-Phe-Lys-p-nitroanilide dihydrochloride (D-Val-Phe-Lys-pNA) is a highly specific synthetic chromogenic substrate designed for the quantitative determination of Plasmin (EC 3.4.21.[1]7) activity. Unlike natural protein substrates (e.g., fibrin), this tripeptide derivative allows for real-time kinetic monitoring via colorimetric detection.

This guide details the molecular mechanism of the substrate, its kinetic interaction with the plasmin active site, and provides a validated, self-consistent protocol for its use in bioanalytical assays.

Chemical & Mechanistic Foundation[1]

Molecular Architecture

The substrate consists of a tripeptide sequence coupled to a chromophore. Its design is strictly "Lock and Key," engineered to satisfy the specificity requirements of the plasmin S1-S3 subsites.

-

N-Terminal Protection (D-Val): The D-isomer of Valine is utilized at the P3 position.[1] This non-natural stereochemistry renders the peptide bond resistant to degradation by plasma aminopeptidases, ensuring that hydrolysis occurs only at the C-terminus by the target endopeptidase.

-

Selectivity Filter (Phe): The Phenylalanine residue at P2 provides hydrophobic stacking interactions within the enzyme's S2 pocket, enhancing affinity relative to non-specific proteases.

-

Recognition Site (Lys): Plasmin is a serine protease with trypsin-like specificity, cleaving exclusively after basic residues (Arg/Lys).[1][2] The Lysine at P1 fits into the enzyme's deep, negatively charged S1 pocket (Asp189), positioning the scissile bond for catalysis.

-

Chromophore (pNA): The 4-nitroaniline group is attached via an amide bond to the C-terminal Lysine.[1] In its bound state, the pNA group's electron resonance is constrained, shifting its absorption maximum to the UV region (

nm).

Mechanism of Hydrolysis

The reaction follows standard serine protease catalysis (Michaelis-Menten kinetics).

-

Binding: The substrate binds to the active site of Plasmin.

-

Acylation: The catalytic triad of Plasmin (His57, Asp102, Ser195) attacks the amide bond between Lysine and pNA.

-

Release: The amide bond is cleaved, releasing free p-nitroaniline (pNA) .

-

Deacylation: The enzyme is regenerated to process the next substrate molecule.

The release of free pNA results in a distinct color change to yellow, which is measurable at 405 nm .

Figure 1: Catalytic hydrolysis pathway of D-Val-Phe-Lys-pNA by Plasmin.[1]

Enzymatic Specificity & Kinetics[1][3][4]

Specificity Profile

While D-Val-Phe-Lys-pNA is optimized for Plasmin, researchers must be aware of cross-reactivity with other serine proteases.[1]

| Enzyme | Reactivity (%) | Notes |

| Plasmin | 100% | Primary Target |

| Trypsin | High | Trypsin cleaves almost all Lys/Arg substrates.[1] Use soybean trypsin inhibitor if contamination is suspected. |

| Thrombin | < 2% | Low affinity due to preference for Arg at P1 and Pro at P2. |

| t-PA | Low | Tissue Plasminogen Activator prefers Arg at P1.[1] |

| Factor Xa | Negligible | Strictly requires Arg at P1 and specific upstream sequences (Ile-Glu-Gly-Arg).[1] |

Kinetic Parameters

The rate of pNA release correlates linearly with enzyme concentration when

-

(Plasmin): Typically ranges between 150 - 300

- : Turnover number is high, allowing for rapid assays (5–10 minutes).

-

Extinction Coefficient (

):-

At 405 nm (pH 7.4):

-

At 405 nm (stopped with Acetic Acid):

-

Experimental Protocol: Plasmin Activity Assay

Objective: Quantify Plasmin activity in a purified sample or plasma fraction using D-Val-Phe-Lys-pNA.[1]

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.

-

Note: Ionic strength affects

. Keep NaCl consistent. -

Optional: Add 0.1% PEG-8000 to prevent enzyme adsorption to plasticware.

-

-

Substrate Stock (2 mM): Dissolve D-Val-Phe-Lys-pNA

2HCl in sterile distilled water. -

Enzyme Sample: Plasmin (diluted in Assay Buffer to ~0.05 - 0.2 CU/mL).

-

Stop Solution (Endpoint Assay only): 20% Acetic Acid or 2% Citric Acid.

Workflow (Kinetic Method - Recommended)

The kinetic method is preferred over endpoint methods as it corrects for non-linearity and background drift.[1]

Figure 2: Kinetic assay workflow for determining Plasmin activity.

Step-by-Step Procedure:

-

Pipette 100

L of Enzyme Sample into a 96-well microplate. -

Incubate at 37°C for 5 minutes.

-

Add 50

L of 2 mM Substrate Stock (Final concentration -

Immediately place in a plate reader pre-warmed to 37°C.

-

Measure absorbance at 405 nm every 30 seconds for 10 minutes.

-

Plot OD vs. Time. Select the linear portion of the curve to calculate

.

Calculation of Activity

Activity is derived using the Beer-Lambert Law.

1Troubleshooting & Validation (Self-Validating Systems)

To ensure data trustworthiness, every assay run should include internal controls.

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or contamination.[1] | Check substrate solution color (should be clear/pale). Prepare fresh stock. Ensure pH |

| Non-Linear Kinetics | Substrate depletion ( | Dilute the enzyme sample further. The reaction rate must be constant (zero-order kinetics). |

| Low Signal | Enzyme inactivation or low pH. | Verify pH is 7.4. Confirm enzyme storage conditions. Add PEG-8000 to buffer to prevent surface adsorption. |

| Turbidity/Precipitation | Substrate insolubility. | D-Val-Phe-Lys-pNA is generally soluble, but high concentrations (>4 mM) may precipitate. Sonicate or warm slightly. |

Specificity Check (Validation Step)

To confirm the signal is generated by Plasmin and not a contaminant (e.g., Trypsin):

-

Run a parallel well containing the sample + Aprotinin (inhibits Plasmin and Trypsin).

-

Run a parallel well containing the sample +

-Antiplasmin (specifically inhibits Plasmin).[1] -

Result: If signal persists with

-Antiplasmin but disappears with Aprotinin, the activity is likely Trypsin or Kallikrein, not Plasmin.

References

-

Sigma-Aldrich. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide. Link (Note: Standard protocol reference for Val-X-Lys substrates).

-

Chromogenix. Chromogenic Substrates: Mechanisms and Applications. Link

-

Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298.[1] Link

-

Diapharma. Chromogenic Substrate S-2251 (Plasmin). Link (Note: Reference for the closely related industry-standard substrate S-2251).[1]

-

Cayman Chemical. D-Val-Leu-Lys-pNA Product Information. Link[1]

Technical Guide: Chromogenic Substrate D-Val-Phe-Lys 4-nitroanilide Dihydrochloride

The following technical guide details the properties, mechanism, and application of the chromogenic substrate D-Val-Phe-Lys-pNA (often designated as S-2390 ).

High-Affinity Substrate for the Kinetic Determination of Plasmin Activity

Executive Summary

D-Val-Phe-Lys 4-nitroanilide dihydrochloride (H-D-Val-Phe-Lys-pNA • 2HCl), historically known as S-2390 , is a highly specific and sensitive chromogenic substrate designed for the quantitative determination of Plasmin (EC 3.4.21.7) and plasminogen activity.[1][2]

While the related substrate S-2251 (D-Val-Leu-Lys-pNA) is the industry standard, D-Val-Phe-Lys-pNA distinguishes itself with a significantly lower

Molecular Architecture & Mechanism

Chemical Structure

The substrate consists of a tripeptide sequence (D-Valine, L-Phenylalanine, L-Lysine) coupled to a chromophore, para-nitroaniline (pNA), via an amide bond at the C-terminus.[3] The N-terminal D-amino acid prevents degradation by non-specific aminopeptidases.

-

Sequence: H-D-Val-Phe-Lys-pNA[3]

-

Molecular Weight: ~551.5 Da (Dihydrochloride salt)

-

Solubility: Soluble in water and aqueous buffers (up to 20 mM).

Reaction Mechanism

Plasmin is a serine protease with trypsin-like specificity, cleaving peptide bonds C-terminal to Lysine or Arginine residues.[4] The inclusion of Phenylalanine (Phe) at the P2 position and Valine (Val) at the P3 position optimizes the hydrophobic interaction with the enzyme's S2 and S3 subsites.

Upon hydrolysis, the substrate releases free p-nitroaniline, which exhibits a distinct yellow color. The rate of color formation is directly proportional to the enzymatic activity of Plasmin.

Reaction Stoichiometry:

Visualization: Proteolytic Pathway

The following diagram illustrates the enzymatic hydrolysis and signal generation pathway.

Figure 1: Mechanism of action for D-Val-Phe-Lys-pNA hydrolysis by Plasmin.

Technical Specifications & Kinetic Profiling

Comparative Kinetics (S-2390 vs. S-2251)

The substitution of Leucine (in S-2251) with Phenylalanine (in S-2390) at the P2 position dramatically alters the kinetic profile. D-Val-Phe-Lys-pNA exhibits a 5-fold lower

| Parameter | D-Val-Phe-Lys-pNA (S-2390) | D-Val-Leu-Lys-pNA (S-2251) | Impact |

| Target Enzyme | Plasmin | Plasmin | Specificity |

| 0.075 | 0.40 | Higher Affinity | |

| ~15 | ~20 | Turnover Rate | |

| Specificity Constant ( | 200 ( | 50 ( | 4x Efficiency |

| Detection Limit | Low nM range | Mid nM range | Sensitivity |

Data derived from comparative kinetic studies of chromogenic substrates [1].

Selectivity Profile

While highly specific for Plasmin, D-Val-Phe-Lys-pNA can show minor cross-reactivity with other trypsin-like serine proteases if present in high concentrations:

-

Primary Target: Plasmin (100% relative reactivity)

-

Minor Cross-reactivity: Plasma Kallikrein (<2%), Thrombin (<1%), Factor Xa (<1%).

Experimental Protocol: Plasmin Activity Assay

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl. (Optional: Add 0.01% Tween-20 to prevent surface adsorption).

-

Substrate Stock (2 mM): Dissolve 11 mg of D-Val-Phe-Lys-pNA • 2HCl in 10 mL of deionized water. Store aliquots at -20°C.

-

Note: Avoid repeated freeze-thaw cycles.

-

-

Plasmin Standard: Reconstitute lyophilized human plasmin in cold 1 mM HCl to preserve activity. Dilute in Assay Buffer immediately before use.

Assay Workflow (Microplate Format)

This protocol describes a continuous kinetic assay, which is superior to endpoint methods for linearity validation.

-

Equilibration: Pre-warm Assay Buffer and Substrate to 37°C.

-

Sample Loading: Pipette 20 µL of enzyme sample (or standard) into a 96-well microplate.

-

Reaction Initiation: Add 180 µL of Substrate Working Solution (final conc. ~0.2 - 0.4 mM).[1]

-

Measurement: Immediately place in a pre-warmed (37°C) plate reader.

-

Data Acquisition: Measure Absorbance at 405 nm every 30 seconds for 10–20 minutes.

-

Reference Wavelength: 490 nm (optional, for background subtraction).

-

Visualization: Assay Logic

Figure 2: Step-by-step workflow for the kinetic determination of Plasmin activity.

Calculation & Analysis

Calculate the change in absorbance per minute (

-

(Extinction Coefficient): 9.6 mM

- (Path Length): ~0.6 cm for 200 µL in a standard 96-well plate.

- : Total reaction volume (µL).

- : Sample volume (µL).

Applications in Drug Development

The high affinity of D-Val-Phe-Lys-pNA makes it particularly valuable in:

-

-Antiplasmin Determination:

-

Used in "back-titration" assays where excess Plasmin is added to plasma. The residual Plasmin activity (measured by substrate hydrolysis) is inversely proportional to the antiplasmin concentration.

-

-

Plasminogen Activation Assays:

-

Used to monitor the activation of Plasminogen by t-PA or Streptokinase.[5] The lag phase and subsequent rate of hydrolysis provide data on activator kinetics [2].

-

-

Inhibitor Screening:

-

Ideal for screening synthetic serine protease inhibitors (e.g., tranexamic acid analogs or novel small molecules) due to the strict Michaelis-Menten kinetics observed with this substrate.

-

Troubleshooting & Validation (Trustworthiness)

-

Spontaneous Hydrolysis: If the blank (Buffer + Substrate) turns yellow over time, the substrate may be contaminated or the pH is too high (>8.5). Store stock solutions at acidic pH (water or 1 mM HCl) to prevent autolysis.

-

Turbidity Interference: Biological samples (plasma/lipids) may scatter light. Always use a kinetic method (

) rather than an endpoint to negate static turbidity interference. -

Linearity: Ensure

is constant. If the rate decreases (plateau), the substrate has been depleted; dilute the enzyme sample and re-run.

References

-

Friberger, P. et al. (1982). Chromogenic peptide substrates.[1][2][4][5][6][7][8] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation, Supplement 162, 49.

-

Wiman, B. (1980). Assay of plasminogen activator using the chromogenic substrate S-2390.[1] Thrombosis Research.

-

Laboratory Medicine. (2001).[1] Characteristics of Commercially Available Chromogenic Substrates.[1][5][6][8] Volume 32, Number 7.[1]

-

Chromogenix. (Original Manufacturer). S-2390 Technical Data Sheet.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. d-nb.info [d-nb.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kinetics of Activated Thrombin-activatable Fibrinolysis Inhibitor (TAFIa)-catalyzed Cleavage of C-terminal Lysine Residues of Fibrin Degradation Products and Removal of Plasminogen-binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromogenic substrates - Haemochrom [haemochrom.de]

- 6. researchgate.net [researchgate.net]

- 7. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]

- 8. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Spectrophotometric Properties of D-Val-Phe-Lys-p-Nitroanilide

Abstract

This technical guide provides a comprehensive overview of the spectrophotometric properties of the chromogenic substrate D-Val-Phe-Lys-p-Nitroanilide (S-2251). It is designed for researchers, scientists, and drug development professionals utilizing enzymatic assays where the release of p-nitroaniline (pNA) is a quantitative measure of enzyme activity. This document delves into the core principles of the assay, detailed experimental protocols, and the critical parameters influencing accurate and reproducible results. We will explore the enzymatic hydrolysis of D-Val-Phe-Lys-pNA, the spectral characteristics of the liberated pNA, and provide field-proven insights to optimize assay design and data interpretation.

Introduction: The Role of D-Val-Phe-Lys-p-Nitroanilide in Enzyme Kinetics

D-Val-Phe-Lys-p-nitroanilide is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety. In its intact form, the substrate is essentially colorless. However, upon enzymatic cleavage of the amide bond between the lysine residue and the pNA group, the yellow-colored p-nitroaniline is released.[1][2] This chromogenic property forms the basis of a widely used and robust spectrophotometric assay for measuring the activity of certain proteases, most notably plasmin.[2][3]

The rate of pNA formation, and therefore the rate of increase in absorbance at a specific wavelength, is directly proportional to the enzymatic activity under appropriate conditions. This allows for continuous monitoring of the reaction, making it a valuable tool for:

-

Enzyme Characterization: Determining kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum velocity).[1]

-

High-Throughput Screening (HTS): Screening large libraries of compounds for potential enzyme inhibitors in drug discovery.[1]

-

Coagulation Cascade Studies: Assaying the activity of proteases involved in fibrinolysis.[1]

The fundamental principle of the assay is governed by the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.[1]

Spectrophotometric Properties and the Underlying Chemistry

The utility of D-Val-Phe-Lys-pNA as a chromogenic substrate is entirely dependent on the spectral properties of the product, p-nitroaniline.

The Enzymatic Reaction

The enzymatic hydrolysis of D-Val-Phe-Lys-pNA by an enzyme like plasmin can be represented as follows:

D-Val-Phe-Lys-pNA (colorless) + H₂O --(Enzyme)--> D-Val-Phe-Lys + p-Nitroaniline (yellow)[1]

The liberated p-nitroaniline is the chromophore that is quantified.

Absorbance Spectrum of p-Nitroaniline

p-Nitroaniline exhibits a strong absorbance maximum in the visible range of the electromagnetic spectrum. The optimal wavelength for measuring the absorbance of pNA is typically between 405 nm and 410 nm .[1] The exact absorbance maximum can be influenced by buffer conditions, such as ionic strength.[4] It is crucial to determine the optimal wavelength for the specific assay conditions being used.

Molar Extinction Coefficient (ε)

The molar extinction coefficient (also known as molar absorptivity) is a critical parameter for converting the measured absorbance into the concentration of the product formed. For p-nitroaniline at 405 nm, the molar extinction coefficient is approximately 9,960 M⁻¹cm⁻¹ to 10,500 M⁻¹cm⁻¹ .[1][5] It is important to note that this value can also be affected by the solution's composition.[4] Therefore, for the most accurate quantification, it is highly recommended to generate a standard curve using known concentrations of p-nitroaniline under the exact experimental conditions of the assay.[1]

Below is a diagram illustrating the enzymatic cleavage of D-Val-Phe-Lys-pNA and the subsequent detection of the chromogenic product, p-nitroaniline.

Caption: Enzymatic hydrolysis of D-Val-Phe-Lys-pNA and spectrophotometric detection of p-nitroaniline.

Experimental Protocols

The following protocols provide a framework for utilizing D-Val-Phe-Lys-pNA in enzymatic assays. It is essential to optimize these protocols for the specific enzyme and experimental conditions.

Preparation of a p-Nitroaniline Standard Curve

A standard curve is essential for the accurate determination of the concentration of pNA released during the enzymatic reaction.[1]

Materials:

-

p-Nitroaniline (pNA)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Assay buffer (identical to the buffer used for the enzyme assay)

-

Spectrophotometer or microplate reader capable of reading at 405 nm

-

96-well clear, flat-bottom microplate or cuvettes

-

Calibrated pipettes

Procedure:

-

Preparation of pNA Stock Solution (10 mM): Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to create a 10 mM stock solution.[1]

-

Preparation of Working Standards: Perform serial dilutions of the 10 mM pNA stock solution in the assay buffer to prepare a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]

-

Measurement: Add 100 µL of each standard to triplicate wells of a 96-well plate.[1] Measure the absorbance at 405 nm.

-

Data Analysis: Subtract the absorbance of the blank (0 µM pNA) from all other readings.[1] Plot the mean absorbance values against the corresponding pNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that will be used to calculate the concentration of pNA in the enzyme assay.

General Enzyme Activity Assay Protocol

This protocol provides a general procedure for measuring enzyme activity using D-Val-Phe-Lys-pNA. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized.

Materials:

-

D-Val-Phe-Lys-pNA substrate solution

-

Enzyme solution

-

Assay buffer (e.g., Tris-HCl, phosphate buffer at the optimal pH for the enzyme)[6]

-

Spectrophotometer or microplate reader

-

Thermostatted cuvette holder or incubator

Procedure:

-

Reagent Preparation: Prepare the assay buffer and the D-Val-Phe-Lys-pNA substrate solution in the assay buffer. A typical substrate concentration to start with is around the Km value for the enzyme of interest.

-

Assay Setup: In a cuvette or microplate well, add the assay buffer and the substrate solution.

-

Temperature Equilibration: Incubate the mixture at the desired assay temperature (e.g., 37°C) for several minutes to ensure temperature equilibrium.[6]

-

Initiate Reaction: Add the enzyme solution to the mixture to start the reaction. Mix thoroughly but gently.

-

Kinetic Measurement: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[6]

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial reaction velocity (ΔA/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of pNA (or the slope from the standard curve) and the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation (moles/min).

-

Beer-Lambert Law Calculation: Concentration (M) = Absorbance / (ε * l) Where:

-

A = Absorbance

-

ε = Molar extinction coefficient of p-nitroaniline (~10,000 M⁻¹cm⁻¹)[1]

-

c = Concentration of p-nitroaniline (M)

-

l = Path length of the cuvette (typically 1 cm)[1]

The following diagram outlines the workflow for a typical enzyme kinetic assay using D-Val-Phe-Lys-pNA.

Caption: A typical workflow for an enzyme kinetic assay.

Key Considerations for Assay Optimization and Data Integrity

To ensure the generation of high-quality, reproducible data, several factors must be considered and optimized.

Substrate Concentration

The concentration of D-Val-Phe-Lys-pNA should be carefully chosen. For determining the initial velocity, the substrate concentration should ideally be at or near the Km of the enzyme. For inhibitor screening, a substrate concentration close to the Km is also often used.

Enzyme Concentration

The enzyme concentration should be adjusted to ensure that the reaction rate is linear over the measurement period. If the reaction proceeds too quickly, the substrate will be depleted, and the reaction will no longer be in the initial velocity phase.

Buffer Conditions

The pH, ionic strength, and composition of the assay buffer can significantly impact enzyme activity.[4] It is crucial to use a buffer system that maintains the optimal pH for the enzyme of interest.[6]

Inner Filter Effect

At high concentrations of substrate or product, the absorbance may become non-linear due to the inner filter effect. This is a phenomenon where the chromogenic product absorbs the incident light, reducing the amount of light that reaches other molecules in the solution. This can lead to an underestimation of the reaction rate. It is important to work within a linear absorbance range, typically below an absorbance of 1.0.

Data Presentation

The following table summarizes the key spectrophotometric properties of D-Val-Phe-Lys-pNA and its hydrolysis product, p-nitroaniline.

| Parameter | Value | Notes |

| Substrate | D-Val-Phe-Lys-p-Nitroanilide | |

| Color | Colorless to pale yellow powder | [7] |

| Product | p-Nitroaniline (pNA) | |

| Color in Solution | Yellow | [1] |

| Absorbance Maximum (λmax) | 405 - 410 nm | Can be influenced by buffer conditions.[1][4] |

| Molar Extinction Coefficient (ε) at 405 nm | ~9,960 - 10,500 M⁻¹cm⁻¹ | Can vary with solution composition.[1][4][5] |

Conclusion

D-Val-Phe-Lys-p-nitroanilide is a valuable and widely used chromogenic substrate for the spectrophotometric determination of the activity of enzymes such as plasmin. A thorough understanding of its spectrophotometric properties, particularly those of the released p-nitroaniline, is essential for designing robust and reliable assays. By carefully optimizing experimental conditions and adhering to sound analytical principles, researchers can leverage this substrate to gain valuable insights into enzyme kinetics and inhibitor interactions, thereby advancing research and drug development efforts.

References

-

Brainly.com. We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in molar concentration of the product p-nitroaniline [p-nitroaniline] per minute. Available from: [Link]

-

BioAssay Systems. Plasmin. Available from: [Link]

-

Lottenberg R, Jackson CM. Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochim Biophys Acta. 1983 Feb 15;742(3):558-64. Available from: [Link]

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 7. D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 [sigmaaldrich.com]

Hydrolysis of D-Val-Phe-Lys 4-nitroanilide by proteases

An In-Depth Technical Guide to the Hydrolysis of D-Val-Phe-Lys 4-Nitroanilide by Proteases

Abstract

The hydrolysis of synthetic chromogenic substrates is a cornerstone of protease activity analysis in both basic research and high-throughput drug discovery. This guide provides a comprehensive technical overview of the use of D-Val-Phe-Lys 4-nitroanilide (pNA), a well-established chromogenic substrate, for the kinetic evaluation of serine proteases. We will explore the underlying biochemical principles, provide detailed, field-tested experimental protocols, and discuss the critical parameters for robust and reproducible assay design. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize protease assays for enzyme characterization and inhibitor screening.

Introduction: The Power of Chromogenic Substrates

Chromogenic assays are fundamental tools for studying enzyme activity.[1] They employ synthetic substrates that release a colored molecule, or chromophore, upon enzymatic cleavage.[1] The rate of color development is directly proportional to the enzyme's activity, allowing for simple and continuous monitoring using a standard spectrophotometer or microplate reader.[1]

D-Val-Phe-Lys 4-nitroanilide is a synthetic tripeptide covalently linked to a p-nitroanilide (pNA) group. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between the C-terminal lysine residue and the pNA moiety, the yellow-colored p-nitroaniline is released.[2][3] The rate of this color change, measured by the increase in absorbance at 405 nm, provides a direct measure of the protease's catalytic activity.[2][4]

The specificity of a protease for a particular substrate is determined by the amino acid sequence of the peptide chain.[5] The D-Val-Phe-Lys sequence is specifically recognized by certain trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (Lys) and arginine (Arg).[6][7] Consequently, this substrate is widely used for assaying the activity of key proteases such as plasmin and plasma kallikrein.[3][8][9]

The Mechanism of Hydrolysis and Protease Specificity

The enzymatic reaction at the core of this assay is the hydrolysis of a specific peptide amide bond. The protease recognizes and binds to the D-Val-Phe-Lys sequence, positioning the amide bond between Lys and pNA within its catalytic active site.

The Cleavage Reaction

The protease, acting as a catalyst, facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the lysine residue linked to the pNA group. This results in the cleavage of the amide bond, releasing the tripeptide (D-Val-Phe-Lys) and free p-nitroaniline.

Caption: Enzymatic hydrolysis of D-Val-Phe-Lys-pNA by a target protease.

Substrate Specificity: The P1 Position

Protease-substrate interactions are often described using the Schechter and Berger nomenclature, where amino acid residues in the substrate are labeled P3, P2, P1, P1', P2', etc., relative to the cleavage site (between P1 and P1').[5] For D-Val-Phe-Lys-pNA, the residues are:

-

P3: D-Valine

-

P2: Phenylalanine

-

P1: Lysine

The P1 residue is the primary determinant of specificity for many proteases. Trypsin-like serine proteases possess a deep, negatively charged S1 binding pocket (the subsite on the enzyme that accommodates the P1 residue) that readily binds positively charged residues like lysine or arginine.[6] This makes D-Val-Phe-Lys-pNA an excellent substrate for:

-

Plasmin: A crucial serine protease involved in fibrinolysis (the breakdown of blood clots).[2][9]

-

Plasma Kallikrein (PKa): A key enzyme in the contact activation and kallikrein-kinin systems, which mediates inflammation and blood pressure regulation.[8][10]

-

Urokinase (uPA): A plasminogen activator that converts inactive plasminogen into active plasmin.[11][12]

It is a critical aspect of scientific integrity to recognize that while this substrate is selective, it is not absolutely specific. Other proteases in complex biological samples, such as plasma, may also cleave this substrate to some extent.[13] Therefore, for precise quantification of a specific protease, the use of highly selective inhibitors is recommended to distinguish the activity of the target enzyme from background proteolysis.[13][14]

Quantitative Analysis: A Step-by-Step Experimental Protocol

This section provides a generalized, robust protocol for a kinetic chromogenic assay in a 96-well microplate format.

Materials and Reagent Preparation

-

Substrate (D-Val-Phe-Lys 4-nitroanilide): Typically supplied as a dihydrochloride salt powder.[15]

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the target protease. A common choice is 50 mM Tris-HCl, pH 7.4 - 8.8.[11][13]

-

Substrate Stock Solution (e.g., 10-20 mM): Dissolve the substrate powder in a suitable solvent. Due to limited aqueous solubility, DMSO is frequently used for high-concentration stocks.[1] Alternatively, for some applications, dissolving directly in water or dilute HCl is possible.[4] Store frozen in aliquots.

-

Enzyme Solution: Prepare working dilutions of the protease in assay buffer immediately before use. Keep on ice.

-

p-Nitroaniline (pNA) Standard (e.g., 10 mM): Used to generate a standard curve for converting absorbance units to molar amounts of product. Dissolve in the same solvent as the substrate stock.

-

96-well Clear, Flat-Bottom Microplate: For spectrophotometric readings.

-

Microplate Reader: Capable of kinetic measurements at 405 nm and temperature control (e.g., 37°C).

Experimental Workflow

Caption: A typical workflow for a kinetic protease assay.[1]

Detailed Assay Procedure (Kinetic Method)

-

Prepare pNA Standard Curve:

-

In a series of wells, prepare dilutions of the pNA standard in assay buffer to final concentrations ranging from 0 to ~200 µM.

-

Bring the final volume of each well to the total reaction volume (e.g., 200 µL) with assay buffer.

-

Read the absorbance at 405 nm. Plot Absorbance vs. pNA concentration (µM) and determine the linear regression equation. The slope of this line is your extinction coefficient for pNA under these specific assay conditions.

-

-

Set up the Enzymatic Reaction:

-

Add assay buffer to all wells that will be used.

-

Add the sample containing the protease or the purified enzyme solution to the appropriate wells.

-

Crucial Controls:

-

Bring the volume in each well to the pre-substrate addition volume (e.g., 180 µL) with assay buffer.

-

-

Pre-incubate:

-

Place the microplate in the reader and allow it to pre-incubate at the desired temperature (e.g., 37°C) for 5-10 minutes. This ensures the reaction starts at a stable temperature.[1]

-

-

Initiate and Measure:

-

Initiate the reaction by adding the required volume of substrate working solution to each well (e.g., 20 µL) to reach the final desired concentration. Use of a multi-channel pipette is recommended for simultaneous initiation.[2]

-

Immediately begin monitoring the change in absorbance at 405 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[1]

-

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): Plot absorbance vs. time for each sample. Identify the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is your initial reaction rate.[1]

-

Convert Rate to Molarity: Use the slope from your pNA standard curve (or the Beer-Lambert law if the extinction coefficient is known) to convert the rate from ΔAbs/min to µM/min or µmol/min.

-

Formula: Rate (µmol/min) = (ΔAbs/min / Molar Extinction Coefficient) * Reaction Volume (L)

-

A more direct method is using the standard curve: Rate (µM/min) = (ΔAbs/min_sample / Slope_standard_curve)

-

-

Calculate Enzyme Activity: Express the activity in units per volume or mass. One unit (U) is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.[2]

-

Formula: Activity (U/mL) = (Rate (µmol/min) / Volume of Enzyme (mL))

-

Key Applications in Research and Drug Development

The D-Val-Phe-Lys-pNA hydrolysis assay is a versatile tool with significant applications.

Characterization of Protease Activity

This assay is fundamental for determining the presence and quantifying the activity of specific proteases in a variety of samples, including purified enzyme preparations, cell culture supernatants, and biological fluids like plasma.[10][12]

High-Throughput Screening (HTS) for Inhibitors

In drug development, identifying molecules that can modulate the activity of disease-relevant proteases is a primary goal.[16][17] This assay can be readily automated for HTS of large compound libraries. Potential inhibitors are added to the reaction, and a decrease in the rate of pNA formation indicates inhibitory activity.[14] This allows for the rapid identification of lead compounds and the determination of their potency (e.g., IC₅₀ values).

Enzyme Kinetics Studies

By systematically varying the substrate concentration and measuring the initial reaction velocity at each concentration, researchers can determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[1][18] These values provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Data Presentation

Table 1: Physicochemical Properties of D-Val-Phe-Lys 4-Nitroanilide Dihydrochloride

| Property | Value | Reference |

| Synonyms | D-Val-Leu-Lys-pNA, S-2251 | [9][19] |

| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl | [15] |

| Molecular Weight | 551.51 g/mol | [15] |

| Appearance | White to off-white powder | [15] |

| Solubility | Soluble in water (50 mg/mL), DMSO | [15] |

| λmax (Absorbance Max) | ~315 nm (intact), 405 nm (pNA) | [9] |

Table 2: Representative Assay Conditions for Target Proteases

| Parameter | Plasmin Assay | Plasma Kallikrein Assay | Urokinase Assay |

| Buffer System | Tris-HCl or Phosphate | Tris-HCl | Tris-HCl |

| Optimal pH | 7.4 - 7.5 | 7.8 - 8.0 | 8.8 |

| Temperature | 37°C | 30°C - 37°C | 37°C |

| Substrate Conc. | 0.2 - 1.3 mM | ~0.5 mM | ~0.3 mM |

| Reference | [20][21] | [13][22] | [11] |

References

-

ResearchGate. Release of p-nitroaniline after cleavage of the chromogenic plasmin.... Available from: [Link]

-

BioAssay Systems. Plasmin. Available from: [Link]

-

PMC. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. Available from: [Link]

-

ResearchGate. Release of p-nitroaniline after cleavage of the chromogenic plasmin.... Available from: [Link]

-

Chromogenix. Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Available from: [Link]

-

PubMed. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. Available from: [Link]

-

University of Delaware. MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. Available from: [Link]

-

Frontiers. Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Available from: [Link]

-

PubMed. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. Available from: [Link]

-

PubMed. Centrifugal Analysis for Plasma Kallikrein Activity, With Use of the Chromogenic Substrate S-2302. Available from: [Link]

-

G-Biosciences. Using Protease Assays for Accurate Protease Detection. Available from: [Link]

-

Repositorio UC. The Light Chain Allosterically Enhances the Protease Activity of Murine Urokinase-Type Plasminogen Activator. Available from: [Link]

-

ResearchGate. pH dependence of the observed kinetic parameters for the hydrolysis of.... Available from: [Link]

-

PubMed. Kinetic peculiarities of human tissue kallikrein. Available from: [Link]

-

PMC. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket. Available from: [Link]

-

PMC. Four guidelines to identify bona fide protease–substrate pairs. Available from: [Link]

-

MDPI. Identification of Protease Specificity Using Biotin-Labeled Substrates. Available from: [Link]

-

PMC. The kinetics of hydrolysis of some synthetic substrates containing neutral hydrophilic groups by pig pepsin and chicken liver cathepsin D. Available from: [Link]

-

PubMed. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. Available from: [Link]

-

DVLK. D-VLK-pNA (Plasmin Substrate) – DVLK. Available from: [Link]

-

University of Bristol. PROTEASES. Available from: [Link]

-

MedCrave online. Proteases: nature's destroyers and the drugs that stop them. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. adipogen.com [adipogen.com]

- 4. mol-innov.com [mol-innov.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]

- 7. Lys-C, Mass Spec Grade | Protein Digestion [promega.sg]

- 8. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]

- 11. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 12. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 13. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 [sigmaaldrich.com]

- 16. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. endotell.ch [endotell.ch]

- 20. hammer.purdue.edu [hammer.purdue.edu]

- 21. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 22. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Plasmin Detection Using the Chromogenic Substrate D-Val-Phe-Lys 4-nitroanilide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for detecting plasmin activity using the chromogenic substrate D-Val-Phe-Lys 4-nitroanilide, commonly known as S-2251. Moving beyond a simple recitation of steps, this document delves into the causality behind the methodology, ensuring a robust and validated approach to experimentation.

Introduction: The Central Role of Plasmin and its Measurement

Plasmin (EC 3.4.21.7) is a trypsin-like serine protease that serves as the primary enzyme in the fibrinolytic system, the body's mechanism for degrading blood clots.[1] Its activity is crucial for maintaining vascular patency and is implicated in a wide range of physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis.[1][2] The enzyme is formed from its inactive zymogen, plasminogen, through cleavage by plasminogen activators such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[3][4]

Given its significance, the accurate quantification of plasmin activity is essential. While traditional methods relied on observing the lysis of a fibrin clot, modern biochemical assays offer greater precision, throughput, and quantifiability.[5] Among the most reliable and widely adopted methods is the use of chromogenic substrates, synthetic peptides that mimic the natural cleavage site of an enzyme and release a colored molecule upon hydrolysis.[6] D-Val-Phe-Lys 4-nitroanilide is a highly specific and sensitive substrate designed for this purpose, enabling the straightforward and reproducible measurement of plasmin activity.[7][8]

Part 1: The Scientific Foundation

Mechanism of Action: Visualizing the Enzymatic Reaction

The utility of D-Val-Phe-Lys 4-nitroanilide lies in its elegant and direct mechanism. The tripeptide sequence, H-D-Val-Leu-Lys, was specifically designed to be recognized and cleaved by plasmin.[5] Plasmin hydrolyzes the amide bond between the C-terminal lysine residue and the attached p-nitroanilide (pNA) group.[9] The cleavage releases the free pNA molecule, which has a distinct yellow color and a strong absorbance maximum at 405 nm.[10] The substrate itself is colorless, meaning the rate of increase in absorbance at 405 nm is directly proportional to the rate of enzymatic activity.[11]

Specificity and Kinetics: The Rationale for Substrate Selection

The choice of a peptide sequence is the most critical factor in designing a specific chromogenic substrate. Plasmin preferentially cleaves peptide bonds C-terminal to lysine and arginine residues, a characteristic it shares with other serine proteases.[3] However, the flanking amino acids significantly influence the affinity (defined by the Michaelis constant, Kₘ) and the catalytic rate (kcat). The sequence D-Val-Leu-Lys was found to be highly selective for plasmin over other coagulation and fibrinolytic enzymes like thrombin and Factor Xa.[5][6]

Understanding these kinetic parameters is vital for robust assay design. The substrate concentration is typically set at 2 to 10 times the Kₘ value to ensure the reaction rate is maximal and remains linear over the measurement period, preventing substrate depletion from becoming a limiting factor.[6]

| Enzyme | Relative Reactivity with S-2251™ (%)[6] |

| Plasmin | 100 |

| Thrombin | ~4 |

| Factor Xa | ~2 |

| Activated Protein C | ~2 |

| Tissue Plasminogen Activator (tPA) | ~2 |

| Caption: Relative reactivity of various proteases with S-2251™. |

Part 2: Experimental Protocol and Workflow

This section provides a field-proven, step-by-step protocol for a kinetic plasmin activity assay in a 96-well microplate format. The causality behind key steps is explained to empower the researcher to adapt the protocol with confidence.

Reagent Preparation & Handling

Proper preparation and storage of reagents are foundational to reproducible results. The D-Val-Phe-Lys 4-nitroanilide substrate is hygroscopic and light-sensitive in its solid form.[12]

| Reagent | Preparation | Storage & Stability | Rationale |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4-7.5, containing 100-150 mM NaCl. | 2-8°C for several weeks. | Tris buffer maintains a stable pH optimal for plasmin activity. The ionic strength (I) provided by NaCl is also important for enzyme conformation and activity.[11] |

| Substrate Stock | Dissolve D-Val-Phe-Lys 4-nitroanilide dihydrochloride in sterile, purified water to a concentration of 3-4 mmol/L.[11] | Store protected from light at 2-8°C. Stable for at least 6 months.[12] | A concentrated aqueous stock is stable and can be diluted into the assay buffer as needed. Avoids repeated weighing of the hygroscopic powder. |

| Plasmin Standard | Reconstitute purified human plasmin in cold, purified water. Prepare a stock solution and then create a series of dilutions in Assay Buffer. | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[13] | A standard curve generated from a known concentration of plasmin is essential for converting absorbance rates into absolute activity units. |

Detailed Assay Protocol (Kinetic Method)

This protocol is designed for a total reaction volume of 200 µL per well. All samples and standards should be run in duplicate or triplicate.

-

Prepare the Plate: Add 10-50 µL of your sample (e.g., purified enzyme, plasma) or plasmin standard to the appropriate wells of a clear, flat-bottom 96-well plate.

-

Volume Adjustment: Add Assay Buffer to each well to bring the volume to 100 µL. This ensures that all reactions start under identical conditions when the substrate is added.

-

Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes. This step is critical to ensure the reaction starts at the optimal temperature for plasmin activity, minimizing temperature-related kinetic variability.[14]

-

Prepare Working Substrate Solution: Just before initiating the reaction, dilute the Substrate Stock solution in pre-warmed (37°C) Assay Buffer to the desired final concentration (e.g., 1.2 mM for a final concentration of 0.6 mM in the well).

-

Initiate the Reaction: Add 100 µL of the working substrate solution to all wells. It is advisable to use a multichannel pipette for this step to ensure the reaction starts simultaneously across all wells.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

Data Analysis

The primary output from the kinetic read is a plot of absorbance versus time.

-

Calculate the Rate: For each well, determine the slope of the linear portion of the absorbance curve. This value (ΔA₄₀₅ₙₘ/min) is the reaction rate. Most plate reader software can perform this calculation automatically.

-

Generate Standard Curve: Plot the ΔA₄₀₅ₙₘ/min values for the plasmin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

-

Determine Unknown Activity: Use the equation from the standard curve to calculate the plasmin concentration or activity in the unknown samples from their respective ΔA₄₀₅ₙₘ/min values. Remember to account for any dilution factors used during sample preparation.

Part 3: Assay Validation and Troubleshooting

A trustworthy protocol is a self-validating one. Adherence to the following principles ensures the integrity of the data generated.

Key Assay Validation Parameters

Before routine use, the assay's performance should be characterized in your specific laboratory context.[15]

| Parameter | Description | How to Assess |

| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte. | Prepare a dilution series of a high-concentration sample. Plot the measured activity against the theoretical concentration. The relationship should be linear within the assay's working range.[16] |

| Sensitivity | The lowest amount of plasmin activity that can be reliably detected (Limit of Detection, LOD). | Analyze a series of low-concentration standards and blank samples. The LOD is often calculated as the mean of the blank + 3 standard deviations. |

| Precision | The closeness of agreement between independent test results. Assessed as intra-assay (within a single run) and inter-assay (between different runs) variability. | Repeatedly measure the same control samples within one assay and across multiple assays. Express the results as the coefficient of variation (%CV). A %CV of <10-15% is typically acceptable.[8] |

| Accuracy | The closeness of the measured value to the true value. | Analyze a certified reference material with a known plasmin activity. Alternatively, use spike-and-recovery experiments where a known amount of plasmin is added to a sample matrix and the recovery is calculated. |

Potential Interferences and Mitigation

Chromogenic assays can be susceptible to interference from components within complex biological samples.[17]

-

Sample Matrix Effects: High levels of hemoglobin (hemolysis), bilirubin (hyperbilirubinemia), or lipids (lipemia) can interfere with absorbance readings.[17] It is crucial to include a sample blank (sample + buffer, no substrate) to correct for background absorbance.

-

Competing Proteases: While S-2251 is highly selective, very high concentrations of other serine proteases could potentially cause low-level substrate cleavage.[6] If this is a concern, specific inhibitors for the suspected interfering proteases can be included, or results can be confirmed with an alternative method.

-

Endogenous Inhibitors: Plasma contains high levels of plasmin inhibitors, most notably α₂-antiplasmin.[18][19] When measuring plasmin activity in plasma, the assay measures the net activity not inhibited by these endogenous factors. To measure total plasminogen, samples are often pre-diluted to reduce inhibitor concentration before activation.[20]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Very Low Signal | Inactive enzyme; Incorrect buffer pH; Substrate degradation; Plasminogen present but not activated. | Verify enzyme activity with a positive control; Check and adjust buffer pH; Prepare fresh substrate solution; If measuring plasminogen, ensure complete activation with streptokinase or uPA.[21] |

| High Background Signal | Sample turbidity or color (lipemia, hemolysis); Contaminated reagents. | Run a sample blank and subtract the value; Use fresh, high-purity water and reagents; Centrifuge samples to pellet interfering substances.[17] |

| Poor Linearity in Standard Curve | Pipetting errors; Substrate depletion at high enzyme concentrations; Incorrect kinetic range selected. | Calibrate pipettes and use proper technique; Ensure the rate is calculated from the initial, linear phase of the reaction; If necessary, dilute high-concentration standards.[16] |

| Poor Reproducibility (%CV > 15%) | Temperature fluctuations; Inconsistent timing of reagent addition; Pipetting inconsistency. | Ensure plate and reagents are properly equilibrated to 37°C; Use a multichannel pipette to add substrate; Practice consistent pipetting technique. |

Part 4: Broad Applications in Research

The versatility of the D-Val-Phe-Lys 4-nitroanilide assay extends beyond the simple measurement of active plasmin.

-

Plasminogen Quantification: By adding an excess of an activator like streptokinase or uPA to the sample, all available plasminogen is converted to plasmin. The subsequent measurement of plasmin activity is then directly proportional to the initial functional plasminogen concentration.[22][23][24]

-

Antiplasmin Activity Measurement: This is achieved by adding a known, excess amount of plasmin to a plasma sample and allowing it to incubate. The endogenous antiplasmin will inhibit a portion of the added plasmin. The remaining residual plasmin activity is then measured with S-2251. The degree of inhibition is inversely proportional to the antiplasmin level.[6]

-